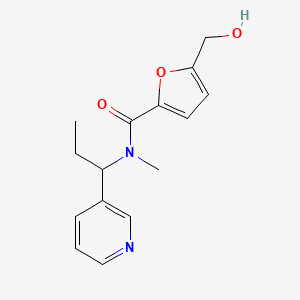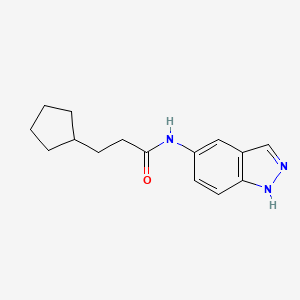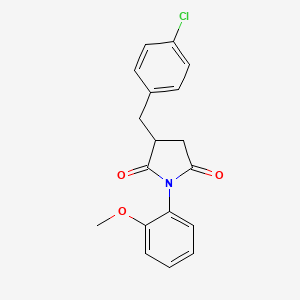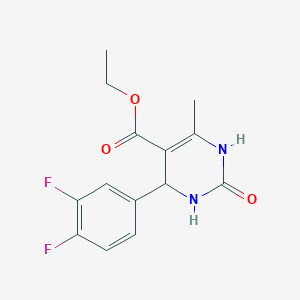![molecular formula C17H24N2O3 B5486210 N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5486210.png)
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DASDA" and is a member of the spirocyclic piperidine class of compounds. DASDA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of DASDA is not yet fully understood. However, it is believed to act as a modulator of the GABAergic system. DASDA has been found to bind to the GABA-A receptor and enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. This results in the suppression of neuronal excitability, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DASDA has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to the suppression of neuronal excitability. DASDA has also been found to increase the levels of acetylcholine in the brain, which is involved in learning and memory processes. Additionally, DASDA has been found to exhibit antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DASDA is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system disorders. DASDA has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of DASDA is its relatively low potency compared to other drugs in the same class. This may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on DASDA. One area of research is the development of more potent analogs of DASDA that can be used in the treatment of various diseases. Another area of research is the investigation of the long-term effects of DASDA on the brain and the potential for neuroprotection. Additionally, further research is needed to fully elucidate the mechanism of action of DASDA and its potential therapeutic applications.
Conclusion:
In conclusion, DASDA is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method is relatively simple, and the compound exhibits various biochemical and physiological effects. While there are some limitations to its use, DASDA has the potential to be a valuable tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.
合成法
The synthesis of DASDA involves the reaction of 3,4-dimethylphenyl isocyanate with 1,4-dioxaspiro[4.5]decane-8-amine in the presence of acetic anhydride. The reaction takes place under mild conditions and yields DASDA as a white solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
DASDA has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that DASDA has been found to be effective against include Alzheimer's disease, Parkinson's disease, and schizophrenia. DASDA has also been found to exhibit anticonvulsant and analgesic properties.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)12-19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAKYCYHSLZJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5486134.png)
![2-[4-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5486141.png)

![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5486168.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5486173.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)
![3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5486178.png)

![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]phenylalanine](/img/structure/B5486186.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486213.png)
